3,6-dicyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of cyclopropyl groups, a benzodioxin moiety, and an isoxazolo[5,4-b]pyridine core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate (Na₂CO₃) as a base . This intermediate is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound may have applications in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,4-benzodioxane: Shares the benzodioxin moiety but differs in other structural aspects.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitro-4-(3-nitrobenzoyl)amino-benzeneacetamide: Contains the benzodioxin group but has different substituents and functional groups.
Uniqueness
3,6-DICYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of cyclopropyl groups, benzodioxin moiety, and isoxazolo[5,4-b]pyridine core
Properties
Molecular Formula |
C21H19N3O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c25-20(22-13-5-6-16-17(9-13)27-8-7-26-16)14-10-15(11-1-2-11)23-21-18(14)19(24-28-21)12-3-4-12/h5-6,9-12H,1-4,7-8H2,(H,22,25) |
InChI Key |
HZOSQYRBCBXLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5)C(=NO3)C6CC6 |
Origin of Product |
United States |
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